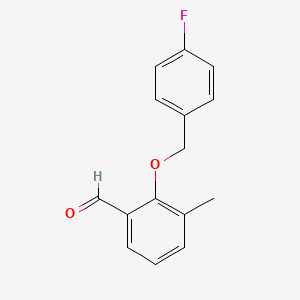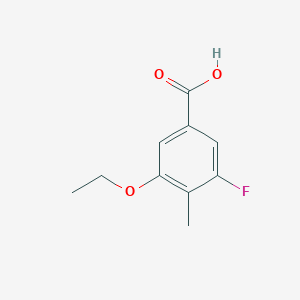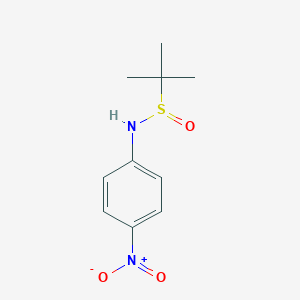
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. It is known for its applications in asymmetric synthesis as a chiral auxiliary, often used as a chiral ammonia equivalent for the synthesis of amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide can be achieved through the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
Industrial production methods for this compound involve the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts . This method shows good functional group tolerance and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: Enantioselective oxidation to form thiosulfinate.
Reduction: Reduction reactions to form corresponding amines.
Substitution: Electrophilic addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include lithium amide for disulfide bond cleavage and hydrochloric acid for the removal of the tert-butanesulfinyl group . Microwave irradiation is also used for efficient synthesis .
Major Products Formed
The major products formed from these reactions include chiral primary ammonium salts or amines from aldehyde precursors and chiral secondary amines from ketone precursors .
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide involves its role as a chiral auxiliary. It acts by forming chiral intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . The tert-butanesulfinyl group acts as a protecting group and is removed upon addition of hydrochloric acid, forming chiral primary ammonium salts or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide:
Ellman’s Sulfinamide: Another name for tert-butanesulfinamide, used as a chiral auxiliary.
Uniqueness
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is unique due to its specific applications in the synthesis of pharmaceutical building blocks and its use in the preparation of spiro tosylaziridines . Its ability to form chiral intermediates that are resistant to hydrolysis makes it particularly valuable in asymmetric synthesis .
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
InChI-Schlüssel |
PYWXCHYXPRACSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


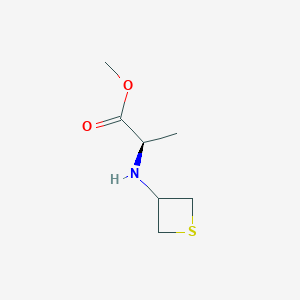
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
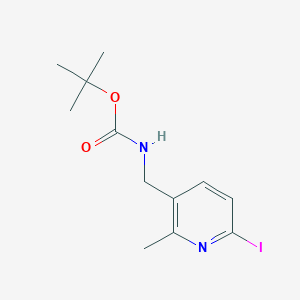
![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
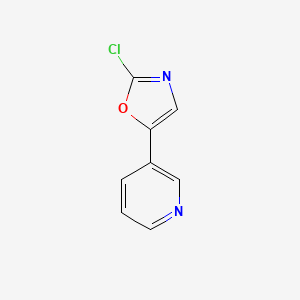
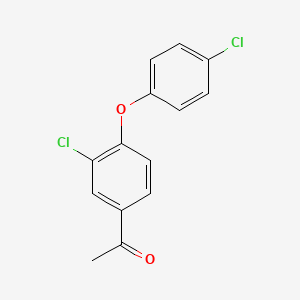
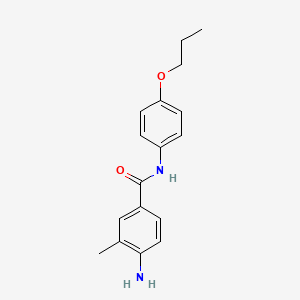
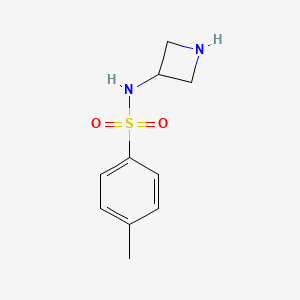
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
